3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile
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Overview
Description
3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile is an organic compound that features a furan ring, a nitrophenyl group, and a propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Nitration of the phenyl ring:
Formation of the propanenitrile moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides, carboxylic acids, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines, alcohols, or water can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Furanones, furandiones.
Reduction: Amino derivatives.
Substitution: Amides, carboxylic acids, esters.
Scientific Research Applications
3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the furan ring can participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)-2-phenylpropanenitrile: Lacks the nitro group, which may result in different reactivity and biological activity.
3-(Thiophen-2-yl)-2-(4-nitrophenyl)propanenitrile: Contains a thiophene ring instead of a furan ring, which can influence its chemical properties and applications.
3-(Furan-2-yl)-2-(4-aminophenyl)propanenitrile:
Uniqueness
3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile is unique due to the presence of both a furan ring and a nitrophenyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(furan-2-yl)-2-(4-nitrophenyl)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c14-9-11(8-13-2-1-7-18-13)10-3-5-12(6-4-10)15(16)17/h1-7,11H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTUPENKVAYNNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC(C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678548 |
Source
|
Record name | 3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254177-56-4 |
Source
|
Record name | 3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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